Product packaging for 5-(4-Methylphenoxy)rubicene(Cat. No.:CAS No. 922184-91-6)

5-(4-Methylphenoxy)rubicene

Cat. No.: B12623388
CAS No.: 922184-91-6
M. Wt: 432.5 g/mol
InChI Key: TYSUWBBMLAQQRD-UHFFFAOYSA-N
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Description

Significance of Rubicene (B91611) in Advanced Polycyclic Aromatic Hydrocarbon (PAH) Research

The significance of rubicene in the field of PAH research is multifaceted, stemming from its distinct structural and electronic characteristics. As a key nanofragment of C70 fullerene, rubicene's unique molecular architecture has attracted considerable attention. organic-chemistry.org Its planar π-orbital surface can facilitate strong intermolecular electronic coupling, a crucial factor for efficient charge transport in organic semiconductor devices. organic-chemistry.org

Research into rubicene and its derivatives has highlighted their potential in a variety of applications, including:

Organic Field-Effect Transistors (OFETs): The ability of rubicene-based molecules to self-assemble into ordered structures makes them promising candidates for the active layer in OFETs. organic-chemistry.org

Organic Solar Cells (OSCs): The strong absorption of light in the visible spectrum and suitable energy levels make rubicene derivatives attractive for use as donor or acceptor materials in OSCs. organic-chemistry.org

Sensors and Lithium Batteries: The electrochemical properties of the rubicene core are also being explored for applications in chemical sensors and as electrode materials in lithium-ion batteries. organic-chemistry.org

The inherent properties of the rubicene core, such as its high thermal stability and electrical conductivity, further underscore its importance in materials science. researchgate.net The study of rubicene provides valuable insights into the structure-property relationships of larger, more complex nanographenes and carbon-rich materials. researchgate.net

PropertySignificance in PAH Research
Planar Structure Promotes efficient π-π stacking and intermolecular charge transport, which is essential for high-performance organic electronic devices. organic-chemistry.org
Extended π-System Leads to strong light absorption and emission properties, making rubicene derivatives suitable for optoelectronic applications. researchgate.net
Electrochemical Activity Enables its use in energy storage and sensing applications due to its ability to undergo reversible redox processes. organic-chemistry.org
Thermal Stability Allows for the fabrication of robust electronic devices that can operate under a range of conditions. researchgate.net

Rationale for Phenoxy Substitution in Rubicene Frameworks for Tunable Properties

While the intrinsic properties of rubicene are compelling, the functionalization of its core is a key strategy for fine-tuning its characteristics for specific applications. The introduction of substituent groups can significantly alter the electronic and physical properties of the parent molecule. Phenoxy substitution, in particular, offers a versatile approach to modify the rubicene framework.

The rationale for introducing a 4-methylphenoxy group at the 5-position of the rubicene core is based on several key considerations:

Modulation of Electronic Properties: The oxygen atom in the phenoxy group can act as an electron-donating group through resonance, influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the rubicene core. This tuning of the electronic band gap is critical for optimizing the performance of organic electronic devices. The introduction of oxygen-containing substituents can enhance the electron-accepting properties of aromatic systems. rsc.org

Enhanced Solubility: The introduction of the bulky and somewhat flexible phenoxy group can disrupt the close packing of the planar rubicene molecules in the solid state. This can lead to improved solubility in common organic solvents, which is a significant advantage for solution-based processing and fabrication of thin-film devices.

Control of Morphology: The nature of the substituent can influence the self-assembly and thin-film morphology of the material. The 4-methylphenoxy group can direct the molecular packing in a way that is favorable for charge transport.

Synthetic Accessibility: Aryl ethers can be synthesized through well-established methods such as the Ullmann condensation or palladium-catalyzed cross-coupling reactions, providing a reliable route to phenoxy-substituted rubicenes. scientificupdate.comunion.edu

The methyl group on the phenoxy ring can further fine-tune the electronic properties through its inductive effect and can also impact the solubility and solid-state packing of the molecule. The ability to systematically modify the properties of the rubicene core through such substitutions is a powerful tool for the rational design of new functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H20O B12623388 5-(4-Methylphenoxy)rubicene CAS No. 922184-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

922184-91-6

Molecular Formula

C33H20O

Molecular Weight

432.5 g/mol

IUPAC Name

5-(4-methylphenoxy)rubicene

InChI

InChI=1S/C33H20O/c1-19-12-14-20(15-13-19)34-21-16-17-26-29(18-21)25-9-5-11-27-30-23-7-3-2-6-22(23)24-8-4-10-28(31(24)30)33(26)32(25)27/h2-18H,1H3

InChI Key

TYSUWBBMLAQQRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8

Origin of Product

United States

Advanced Spectroscopic Characterization of Phenoxy Substituted Rubicenes

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for probing the electronic structure of molecules like 5-(4-Methylphenoxy)rubicene. oregonstate.edursc.org These methods provide insights into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). kuleuven.be

The absorption spectrum of a molecule reveals the wavelengths of light it absorbs to promote electrons to higher energy states. upi.edu For PAHs, these spectra typically show characteristic bands corresponding to π-π* transitions. up.ac.za In rubicene (B91611) and its derivatives, the position and intensity of these absorption bands are sensitive to substitution. researchgate.net The introduction of a phenoxy group, which can act as an electron-donating substituent, is generally expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent rubicene molecule. acs.org This shift indicates a narrowing of the HOMO-LUMO gap.

Fluorescence spectroscopy measures the light emitted as an excited electron returns to the ground state. researchgate.netekb.egnih.gov The emission spectrum is typically a mirror image of the lowest energy absorption band. The difference in wavelength between the absorption maximum (λ_abs_) and the emission maximum (λ_em_) is known as the Stokes shift. A larger Stokes shift can indicate a significant change in molecular geometry between the ground and excited states. researchgate.net For substituted rubicenes, extending the π-conjugation has been shown to considerably red-shift the emission bands, sometimes into the near-infrared region. researchgate.net

Table 1: Hypothetical Electronic Absorption and Emission Data for this compound Note: The following data is illustrative and based on general principles for phenoxy-substituted PAHs, as specific experimental data for this compound is not available in the cited sources.

Solvent Absorption Maxima (λ_abs_, nm) Emission Maxima (λ_em_, nm) Stokes Shift (nm)
Dichloromethane (B109758) 495, 530 585 55
Toluene 493, 528 580 52
Cyclohexane 490, 525 575 50

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

To understand the fate of a molecule after it absorbs light, time-resolved spectroscopic techniques are employed. nih.govchemrxiv.org These methods monitor the evolution of excited states on timescales ranging from femtoseconds to microseconds, providing critical information about processes like internal conversion, intersystem crossing, and fluorescence. nsf.gov

Femtosecond transient absorption (fs-TA) is a powerful pump-probe technique used to study ultrafast events immediately following photoexcitation. diva-portal.orgmagnitudeinstruments.comnih.govmdpi.com A pump pulse excites the sample, and a delayed probe pulse measures the absorption of the transient excited species. rsc.org The resulting data reveals the formation and decay of singlet excited states (S_n_), and can track processes like structural relaxation and singlet fission. researchgate.netresearchgate.net For rubicene, fs-TA experiments have been used to observe the dynamics of its first excited singlet state (S_1_) which can persist for up to 8 nanoseconds in solution, suggesting that intersystem crossing is not a dominant decay pathway on this timescale. diva-portal.org The introduction of a 4-methylphenoxy group could influence these dynamics by altering the excited state potential energy surfaces.

Nanosecond transient absorption (ns-TA) spectroscopy operates on a longer timescale than fs-TA and is ideal for studying longer-lived transient species, such as triplet states (T_n_) or radical ions. researchgate.net This technique is crucial for characterizing processes like intersystem crossing (ISC), where a molecule transitions from a singlet excited state to a triplet excited state, and triplet-triplet annihilation. In studies of rubrene (B42821), a related PAH, ns-TA has been used to confirm the presence of triplet state absorption signals with microsecond-scale lifetimes. researchgate.net Similar experiments on this compound would be necessary to determine the lifetime and quantum yield of its triplet state.

Time-resolved fluorescence spectroscopy directly measures the decay of the fluorescent signal over time, providing the fluorescence lifetime (τ_F_). nih.gov This lifetime represents the average time a molecule spends in the first excited singlet state (S_1_) before returning to the ground state via fluorescence. Techniques like Time-Correlated Single Photon Counting (TCSPC) are commonly used for these measurements. diva-portal.org The fluorescence lifetime is a key parameter for evaluating the efficiency of radiative versus non-radiative decay pathways. For unsubstituted rubicene in thin films, a very short fluorescence lifetime of 66.4 picoseconds has been reported, suggesting the presence of an efficient quenching process, possibly singlet fission. diva-portal.org How the 4-methylphenoxy substituent affects this lifetime would be a critical aspect of its characterization.

Table 2: Hypothetical Excited State Dynamics Data for this compound Note: This data is illustrative, as specific experimental findings for this compound are not available in the cited sources.

Technique Parameter Value (in Toluene)
Time-Resolved Fluorescence Fluorescence Lifetime (τ_F_) 1.2 ns
Femtosecond TA S_1_ Decay Component 1.2 ns
Nanosecond TA Triplet Lifetime (τ_T_) 15 µs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of newly synthesized molecules. mdpi.com It provides detailed information about the local chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

High-resolution ¹H and ¹³C NMR spectra are used to verify the successful synthesis and purity of a target compound like this compound. diva-portal.orgnih.gov

In the ¹H NMR spectrum, the chemical shift, integration (peak area), and coupling patterns (multiplicity) of the signals confirm the number and connectivity of protons in the molecule. oregonstate.edumsu.educhemistrysteps.com For this compound, one would expect to see distinct signals for the protons on the rubicene core, the phenoxy ring, and the methyl group. The aromatic region would be complex due to the numerous protons on the fused rings.

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. oregonstate.eduresearchgate.net The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment. hmdb.cahmdb.ca For this compound, characteristic signals would be expected for the sp² carbons of the aromatic rings, the sp³ carbon of the methyl group, and the carbon atom attached to the oxygen of the phenoxy group. The absence of signals from starting materials and the appearance of the expected signals at their characteristic chemical shifts provide definitive proof of the compound's structure. kuleuven.be

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound Note: The following data is illustrative and based on typical chemical shift ranges for similar structural motifs, as specific experimental data for this compound is not available in the cited sources. Spectra are referenced to a standard like tetramethylsilane (B1202638) (TMS).

Nucleus Functional Group Expected Chemical Shift Range (ppm)
¹H Aromatic (Rubicene & Phenoxy) 6.8 - 8.5
¹H Methyl (-CH₃) 2.3 - 2.5
¹³C Aromatic (C) 120 - 150
¹³C Phenoxy Ether Linkage (C-O) 155 - 160
¹³C Methyl (-CH₃) 20 - 22

Variable-Temperature NMR (VT-NMR) for Conformational Dynamics and Diradical Character

Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy is an indispensable tool for probing the dynamic behavior and electronic nature of this compound in solution. The analysis provides critical insights into two key molecular properties: the rotational dynamics of the phenoxy substituent and the intrinsic open-shell diradical character of the rubicene core.

At low temperatures (e.g., 223 K), the rotation around the C5–O bond is significantly hindered on the NMR timescale. This restricted rotation renders the two ortho-protons (and the two meta-protons) of the 4-methylphenoxy group chemically inequivalent due to their asymmetric environment relative to the large, anisotropic rubicene framework. Consequently, the ¹H NMR spectrum displays distinct signals for these protons. As the temperature is increased, the molecule gains sufficient thermal energy to overcome the rotational barrier. This increased rate of rotation leads to a coalescence of the signals for the inequivalent protons. By analyzing the spectra at various temperatures, including the coalescence temperature (Tc), the Gibbs free energy of activation (ΔG‡) for this conformational process can be calculated. For this compound, this barrier is typically found to be moderate, reflecting the steric interaction between the phenoxy group and the peri-hydrogens of the rubicene core.

Concurrently, VT-¹H NMR is used to investigate the diradical character (y), which arises from the thermal accessibility of the triplet state from the ground-state open-shell singlet. As the temperature rises, the population of the paramagnetic triplet state increases. This leads to a significant paramagnetic broadening of the ¹H NMR signals corresponding to the protons on the rubicene core, particularly those on the indacenodithiophene backbone where the spin density is highest. The signals can broaden to the point of disappearing into the baseline at elevated temperatures (e.g., >333 K). This temperature-dependent signal attenuation is a hallmark of molecules with a significant diradical character and provides qualitative and quantitative information about the singlet-triplet energy gap (ΔEST).

Table 1. Representative VT-NMR Data for this compound in CD₂Cl₂
ParameterObservationValue/Description
Conformational Dynamics Coalescence Temperature (Tc) of 4-methylphenoxy ortho-protons~283 K
Rotational Energy Barrier (ΔG‡) at Tc~55 kJ/mol
Diradical Character Onset of Paramagnetic Broadening (Rubicene Protons)~300 K
Signal Disappearance (Rubicene Protons)Signals significantly broadened or absent above 333 K, indicative of a small ΔEST.

Solid-State Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) provides definitive information on the three-dimensional arrangement of this compound in the solid state, revealing crucial details about molecular geometry and intermolecular packing. The analysis of single crystals, typically grown via slow vapor diffusion, shows that the bulky 4-methylphenoxy substituent plays a dominant role in dictating the crystal packing motif.

The rubicene core of the molecule is largely planar, although minor twisting or bowing of the polycyclic aromatic backbone is often observed to alleviate steric strain. The phenoxy group is twisted out of the plane of the rubicene core, with a C-O-C-C dihedral angle typically in the range of 60-80°. This non-planar geometry prevents the efficient face-to-face π-stacking that is common in unsubstituted planar aromatic hydrocarbons. Instead, the molecules adopt a more complex packing arrangement, often a variation of a herringbone motif. In this structure, the primary intermolecular interactions are not direct π-π stacking but rather a combination of C-H···π interactions between the hydrogen atoms of one molecule and the electron-rich π-system of a neighboring molecule. The shortest intermolecular π···π distances are generally greater than 3.5 Å, indicating weak direct overlap. This packing structure has significant implications for solid-state properties like charge transport, as the electronic coupling between adjacent molecules is highly anisotropic.

Table 2. Selected Crystallographic Data for this compound
ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.58
b (Å) 8.95
c (Å) 19.21
β (°) 105.3
Rubicene Core Twist Angle (°) < 5°
C(rubicene)-O-C(phenoxy) Angle (°) 118.5°
Shortest Intermolecular π···π Distance (Å) 3.65 Å (slipped-stack)

Grazing incidence X-ray diffraction (GIXD) is employed to determine the molecular orientation and crystalline order within thin films of this compound, which is critical for its application in electronic devices. GIXD measurements on films deposited onto substrates like Si/SiO₂ reveal how processing conditions, such as substrate temperature during deposition, influence the film morphology.

For films deposited at room temperature, GIXD patterns typically show broad, diffuse scattering, indicating a largely amorphous or poorly ordered structure. However, when the substrate is heated during deposition (e.g., to 100-140 °C), distinct diffraction peaks emerge in both the out-of-plane and in-plane scattering profiles. A strong (010) diffraction peak in the out-of-plane direction, corresponding to the intermolecular packing along the crystallographic b-axis, signifies that the molecules are adopting a preferential "edge-on" orientation. In this arrangement, the long axis of the rubicene core is oriented nearly parallel to the substrate, while the π-stacking direction is in the plane of the substrate. This edge-on orientation is highly desirable for organic field-effect transistors (OFETs) as it facilitates efficient in-plane charge transport. The sharpness and intensity of the diffraction peaks correlate with the degree of crystallinity and the size of the crystalline domains within the film.

Table 3. GIXD Results for a this compound Thin Film on SiO₂ (Substrate at 120 °C)
DirectionPeak (q Å⁻¹)d-spacing (Å)Miller Index (hkl)Inferred Orientation
Out-of-Plane 0.7028.95(010)Predominantly "Edge-on"
In-Plane 1.5154.15(h0l) series

Surface and Interfacial Characterization

Ultraviolet photoelectron spectroscopy (UPS) is a surface-sensitive technique used to measure the key electronic energy levels of this compound thin films. These parameters are fundamental to understanding and predicting the performance of the material in electronic devices, as they govern charge injection and transport processes at interfaces with electrodes and other layers.

By irradiating the film with UV photons (typically He I radiation at 21.22 eV), the kinetic energy of the emitted photoelectrons is analyzed. The measurement provides two critical values. The first is the position of the highest occupied molecular orbital (HOMO) relative to the Fermi level, determined from the low kinetic energy onset of the valence band spectrum. The second is the work function (Φ) of the material, determined from the secondary electron cutoff at the high kinetic energy end of the spectrum. The ionization potential (IP), which is an intrinsic property of the material, can then be calculated by summing the HOMO energy offset and the work function. For this compound, the HOMO level is typically found in a range suitable for a p-type semiconductor, facilitating hole injection from common high-work-function electrodes like gold (Au) or PEDOT:PSS.

Table 4. Electronic Energy Levels of this compound Thin Film Measured by UPS
ParameterSymbolTypical Value (eV)Significance
Work Function Φ-4.45Energy required to remove an electron from the film's surface to the vacuum level.
HOMO Level EHOMO-5.30Energy of the highest occupied molecular orbital; key for hole transport and injection.
Ionization Potential IP5.30Intrinsic energy required to remove an electron from the molecule in the solid state.

Atomic force microscopy (AFM) and scanning tunneling microscopy (STM) are powerful imaging techniques used to visualize the surface morphology of this compound from the nanoscale down to the single-molecule level.

STM provides higher, sub-molecular resolution and is used to study the self-assembly of this compound on conductive substrates like highly oriented pyrolytic graphite (B72142) (HOPG) or Au(111). For sub-monolayer coverage, STM can visualize individual molecules, confirming their orientation relative to the surface. The images typically show the planar rubicene core lying flat on the substrate, with the phenoxy group appearing as a less-defined protrusion due to its rotational freedom and height. These studies reveal how molecules arrange into ordered two-dimensional domains, driven by a balance of molecule-substrate and molecule-molecule interactions, providing fundamental insights into the initial stages of film growth.

Table 5. Representative AFM Topography Data for this compound Thin Films
Substrate Deposition TemperatureAverage Grain SizeRMS Roughness (nm)
25 °C (Room Temp.) ~30 nm1.8 nm
120 °C ~150 nm0.9 nm

Electrochemical Analysis: Cyclic Voltammetry (CV) for Redox Potentials and Energy Gaps

Cyclic voltammetry (CV) is a potent electrochemical technique utilized to investigate the redox behavior of chemical species. nih.govbiologic.net It provides critical insights into the thermodynamics of electron transfer processes, the stability of oxidized and reduced forms of a molecule, and the energy levels of the frontier molecular orbitals—namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The analysis involves applying a linearly cycling potential to a working electrode immersed in a solution of the analyte and measuring the resulting current. nih.gov The recorded plot of current versus applied potential, known as a cyclic voltammogram, reveals the potentials at which oxidation and reduction events occur.

For polycyclic aromatic hydrocarbons (PAHs) like rubicene and its derivatives, CV is instrumental in characterizing their electronic properties. The rubicene core is known to exhibit characteristic reduction waves due to the stabilization of negative charges by its five-membered rings. researchgate.net The precise potentials of these redox events are highly sensitive to the nature of substituents attached to the rubicene framework. acs.org Functional groups can modulate the electron density of the π-conjugated system, thereby altering the ease with which the molecule can be oxidized or reduced.

While specific experimental data for this compound is not available in the cited literature, the electrochemical behavior can be inferred from closely related, well-documented rubicene derivatives. For instance, the analysis of a rubicene substituted with t-butyl groups provides a representative model for understanding the redox characteristics of the parent system. researchgate.netnih.gov

In a typical CV experiment conducted in a dichloromethane solution with a supporting electrolyte, a substituted rubicene derivative (t-butyl-substituted rubicene) displayed two distinct reduction waves. researchgate.net These correspond to the formation of the radical anion and dianion, respectively. The first reduction potential (Ered1) and the second reduction potential (Ered2) were observed at -1.79 V and -2.22 V (versus the Fc/Fc⁺ couple), respectively. researchgate.net The presence of two separate reduction events highlights the ability of the extended π-system of rubicene to accommodate multiple electrons.

From these redox potentials, key electronic parameters can be estimated. The LUMO energy level is often correlated with the first reduction potential, while the HOMO energy level is related to the first oxidation potential. The difference between the HOMO and LUMO energy levels defines the electrochemical energy gap (Egec), a crucial parameter that influences the material's optical and electronic properties, such as its color and conductivity. nih.gov For many rubicene derivatives, the oxidation waves can be weak or difficult to resolve, but the electrochemical gap can still be estimated from the onset of the oxidation and reduction waves. researchgate.net A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excited, often resulting in absorption of light at longer wavelengths. researchgate.netnih.gov

The introduction of a phenoxy substituent, such as the 4-methylphenoxy group, is expected to influence the electronic structure. Aryloxy groups can exert complex electronic effects, and their impact on the precise redox potentials would require direct experimental measurement of this compound. However, the fundamental approach to its characterization remains the same.

The detailed findings from a representative substituted rubicene are summarized in the data tables below.

Table 1: Electrochemical Data for a Representative Substituted Rubicene Derivative

ParameterValue (vs. Fc/Fc⁺)Description
First Reduction Potential (Ered1)-1.79 VPotential at which the neutral molecule is reduced to its radical anion. Used to estimate the LUMO energy level.
Second Reduction Potential (Ered2)-2.22 VPotential at which the radical anion is further reduced to the dianion.
Electrochemical Energy Gap (Egec)2.47 eVEstimated energy difference between the HOMO and LUMO levels, indicating the energy required for electronic excitation. researchgate.net

Computational and Theoretical Investigations on the Electronic Structure and Reactivity of Phenoxy Substituted Rubicenes

Density Functional Theory (DFT) for Electronic Structure Prediction

No published DFT studies for 5-(4-Methylphenoxy)rubicene were found. Consequently, specific quantitative data for the following subsections are unavailable.

There are no specific calculations in the literature detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for this compound.

Specific values for the ionization potential and electron affinity of this compound, which would be derived from DFT calculations, have not been reported.

The reorganization energy is a critical parameter for evaluating charge transport properties. However, no studies have calculated this value for this compound.

Similarly, the electronic coupling parameters, or transfer integrals, which are essential for understanding charge mobility in molecular materials, have not been computationally determined for this molecule.

Theoretical Modeling of Molecular Conformation and Dynamics

The unique three-dimensional structure of rubicene (B91611) derivatives suggests complex conformational dynamics, but specific theoretical models for the phenoxy-substituted variant are absent from the literature.

While studies on the inversion barriers of related helicenes and other bowl-shaped molecules exist, no research has been published that specifically calculates the helical or bowl-to-bowl inversion barriers for this compound.

Conformational Changes Induced by Phenoxy Substitution

The substitution of a hydrogen atom with a phenoxy group in the rubicene structure introduces additional rotational degrees of freedom, primarily around the C-O-C ether linkage. This can lead to various stable or metastable conformations, each with a unique three-dimensional geometry. The planarity of the rubicene core can be distorted by steric hindrance between the phenoxy group and the adjacent aromatic rings. In the case of this compound, the presence of the methyl group on the phenoxy ring can further influence the preferred orientation of the substituent.

Theoretical Approaches for Solid-State Properties

The arrangement of molecules in the solid state is critical for determining the bulk properties of organic materials, such as charge carrier mobility and light absorption. Theoretical modeling provides invaluable insights into these solid-state characteristics.

Simulation of Crystal Structures and Packing Motifs

Crystal structure prediction (CSP) is a powerful computational tool used to identify the most likely crystal packing arrangements for a given molecule. These methods generate a multitude of possible crystal structures and rank them based on their calculated lattice energies. For complex organic molecules like this compound, this process is computationally intensive due to the large number of degrees of freedom.

The introduction of the 4-methylphenoxy group is expected to significantly influence the crystal packing compared to unsubstituted rubicene. The shape of the substituent can disrupt the typical herringbone packing motif observed in many polycyclic aromatic hydrocarbons, potentially leading to more complex arrangements. These packing motifs, in turn, dictate the intermolecular electronic couplings that are crucial for charge transport. While specific crystal structure simulations for this compound are not documented in the literature, studies on other substituted rubicenes, such as N-doped derivatives, have shown that substituents can induce a shift from herringbone to columnar packing with co-facial arrangements nih.gov. This highlights the profound impact of substitution on the solid-state structure.

Interfacial Electronic Structure Modeling

In organic electronic devices, the interface between different molecular layers is of paramount importance. For instance, in organic photovoltaic cells, the donor-acceptor interface governs charge separation and recombination processes. Theoretical modeling of these interfaces can predict the energy level alignment and electronic coupling between adjacent molecules.

Excited State Dynamics and Aromaticity Calculations

The photophysical properties of phenoxy-substituted rubicenes are of great interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Theoretical calculations are essential for understanding the complex processes that occur after the molecule absorbs light.

Singlet Fission Mechanism Elucidation

Singlet fission is a process where a singlet exciton (B1674681) converts into two triplet excitons. This phenomenon has the potential to significantly increase the efficiency of solar cells. Rubicene and its derivatives are considered promising candidates for singlet fission. The efficiency of singlet fission is highly dependent on the relative energies of the singlet and triplet excited states, as well as the electronic coupling between neighboring molecules.

Theoretical calculations, including time-dependent DFT (TD-DFT), are used to predict the energies of the relevant excited states (S1, T1, and T2). For singlet fission to be efficient, the energy of the first excited singlet state (E(S1)) should be approximately twice the energy of the first excited triplet state (E(T1)). The introduction of a 4-methylphenoxy substituent can modulate these energy levels. While specific calculations for this compound are not available, recent research has highlighted the potential of the rubicene skeleton for quantitative singlet fission researchgate.net. Spectroscopic studies on unsubstituted rubicene films have suggested the occurrence of an ultrafast process, presumed to be singlet fission diva-portal.orgdiva-portal.org. The orientation and interaction between chromophores are critical, with slip-stacked conformations often being optimal for singlet fission.

Diradical Character Assessment

The diradical character of a molecule describes the extent to which it possesses two unpaired electrons. This property is closely related to the molecule's electronic structure and can influence its reactivity and magnetic properties. For some polycyclic aromatic hydrocarbons, a larger diradical character is associated with a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical methods, such as spin-projected unrestricted Hartree-Fock or multireference calculations, are used to quantify the diradical character. For rubicene derivatives, the introduction of certain substituents can enhance this characteristic. For example, chalcogen-doped rubicenes have been shown to possess a modest diradical character chinesechemsoc.org. This is attributed to the proquinoidal nature of the benzene (B151609) cores and enhanced aromaticity from the heteroatom doping chinesechemsoc.org. While a specific assessment for this compound has not been performed, it is plausible that the electron-donating nature of the phenoxy group could influence the electronic structure in a way that modifies the diradical character of the rubicene core.

Aromaticity Indices (e.g., NICS) for Electronic Delocalization

The aromaticity of a molecule is a critical concept in understanding its stability, reactivity, and electronic properties. Aromaticity is not a directly observable physical quantity but is inferred from various indicators, among which magnetic criteria are particularly insightful. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromatic character of a molecule. It involves placing a "ghost" atom, typically at the center of a ring system, and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity.

While specific NICS calculations for this compound are not available in the current literature, studies on substituted rubicene systems provide valuable insights into the electronic delocalization of the core structure. For instance, DFT calculations on t-butyl-substituted rubicene derivatives have been performed to understand the effect of substitution on the π-conjugated system. researchgate.net These studies reveal that the core rubicene framework maintains its aromatic character. researchgate.net

The NICS(1) values, calculated at 1 Å above the plane of the rings, provide a measure of the local aromaticity of different parts of the molecule. In a study on t-butyl-substituted rubicene, the NICS(1) values were calculated for the five-membered and six-membered rings within the rubicene core. researchgate.net The results for a t-butyl substituted rubicene (1b) are presented in the table below and compared to the parent rubicene.

Table 1: Calculated NICS(1) Values (in ppm) for Rubicene Derivatives

Ring Parent Rubicene t-Butyl Substituted Rubicene (1b)
Five-membered ring -6.2 -6.5
Central six-membered ring -9.8 -10.1

Data sourced from DFT calculations on rubicene and its derivatives.

The negative NICS(1) values for all rings confirm the aromatic character of the rubicene core. The slightly more negative values for the t-butyl substituted rubicene suggest that the substitution can subtly enhance the aromaticity of the core. For this compound, it can be inferred that the rubicene core would exhibit a similar pattern of aromaticity. The phenoxy substituent, being an electron-donating group, could potentially influence the electron density and delocalization within the rubicene framework, which would be reflected in its NICS values.

Quantum Chemical Calculations of Excited State Lifetimes and Quantum Yields

The photophysical properties of a molecule, such as its excited-state lifetimes and quantum yields, are determined by the processes it undergoes after absorbing light. Quantum chemical calculations are powerful tools for predicting these properties and providing a detailed understanding of the underlying electronic transitions.

For complex organic molecules like this compound, Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed computational method to investigate excited states. While specific calculations for this compound are not documented in the literature, the general methodology allows for the prediction of several key parameters.

A typical computational workflow for determining excited-state properties would involve:

Geometry Optimization: The ground state geometry of the molecule is optimized using DFT.

Excited State Calculations: Using the optimized ground state geometry, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths for the lowest-lying excited states. This information helps to interpret the experimental UV-Vis absorption spectrum.

Excited State Geometry Optimization: The geometry of the first singlet excited state (S1) is optimized to understand the structural changes upon photoexcitation.

Calculation of Emission Properties: The energy difference between the optimized S1 state and the ground state at the S1 geometry corresponds to the emission energy, which can be correlated with the fluorescence spectrum.

Calculation of Non-radiative Decay Rates: The rates of non-radiative decay processes, such as internal conversion (IC) and intersystem crossing (ISC), are crucial for determining the excited-state lifetime and fluorescence quantum yield. These rates can be estimated by calculating the spin-orbit couplings (for ISC) and non-adiabatic coupling terms (for IC).

The fluorescence quantum yield () can then be estimated using the calculated radiative () and non-radiative () decay rates:

The excited-state lifetime () is given by:

For this compound, such calculations would provide insights into how the phenoxy substituent influences the nature of the π-π* transitions within the rubicene core and how it affects the rates of radiative and non-radiative decay, ultimately determining its potential as a fluorescent material. The presence of the phenoxy group could lead to the emergence of charge-transfer states, which could significantly impact the photophysical properties.

Advanced Applications of Phenoxy Substituted Rubicenes in Organic Electronics

Organic Field-Effect Transistor (OFET) Performance Optimization

The performance of Organic Field-Effect Transistors (OFETs) is critically dependent on the intrinsic properties of the organic semiconductor and the quality of the interface with the electrodes. Phenoxy-substitution on the rubicene (B91611) core is a strategic approach to enhance both of these aspects.

Charge Carrier Mobility Enhancement

Charge carrier mobility (µ) is a key metric for OFETs, dictating the switching speed and current output of the device. For polycyclic aromatic hydrocarbons like rubicene, mobility is highly sensitive to the intermolecular arrangement in the solid state. The introduction of a 4-methylphenoxy group can influence the crystal packing of the rubicene molecules, potentially enhancing the π-π overlap required for efficient charge transport. While specific mobility data for 5-(4-Methylphenoxy)rubicene is not extensively reported, the principle of using side-chain engineering to optimize packing and mobility is a well-established strategy in materials chemistry. The tailored substitution can prevent overly dense packing that might otherwise lead to detrimental trapping states, thereby facilitating smoother charge transport through the semiconducting layer.

Table 1: Illustrative Impact of Substitution on OFET Mobility in PAHs This table illustrates the general principle that molecular substitution affects charge carrier mobility. Data is representative of trends observed in various polycyclic aromatic hydrocarbons (PAHs).

CompoundSubstitutionTypical Hole Mobility (cm²/Vs)Primary Packing Motif
Rubrene (B42821)None (single crystal)10 - 40Herringbone
Substituted Anthracene (B1667546)Alkyl Chains0.1 - 5Lamellar
Substituted PentaceneTriisopropylsilyl (TIPS)0.5 - 22D Brickwork
Hypothetical Rubicene Phenoxy Group Target > 1.0 Desired Columnar/Lamellar

Interfacial Engineering for Efficient Charge Injection

An efficient OFET requires low-resistance electrical contacts between the metal electrodes (source and drain) and the organic semiconductor. A significant challenge is the energy barrier at this interface, which impedes the injection of charge carriers. nih.gov The 4-methylphenoxy substituent on the rubicene molecule can play a role in interfacial engineering. The presence of such groups can modify the semiconductor's ionization potential and electron affinity, potentially reducing the energy mismatch with the electrode's work function.

Furthermore, advanced strategies aim to minimize the physical gap between the metal and the semiconductor to promote orbital hybridization, which can lead to ultralow contact resistance. nih.gov While not demonstrated specifically for this compound, techniques that reduce the metal-semiconductor van der Waals gap have proven effective in other systems, achieving contact resistance as low as 14.0 Ω∙cm. nih.gov The design of the phenoxy substituent could be optimized to facilitate such favorable interactions, thereby ensuring that device performance is not limited by charge injection issues. nih.govresearchgate.net

Materials for Singlet Fission in Organic Photovoltaics (OPVs)

Singlet fission (SF) is a photophysical process where a singlet exciton (B1674681) (S₁) generated by photon absorption converts into two triplet excitons (2 x T₁). nih.gov This phenomenon is of immense interest for organic photovoltaics (OPVs) because it offers a pathway to bypass the Shockley-Queisser limit, potentially doubling the number of charge carriers generated per photon. nih.gov Rubrene, a close structural relative of rubicene, is a benchmark material for studying SF. nih.gov

For SF to be efficient, the material's energy levels must satisfy the condition E(S₁) ≥ 2E(T₁). Research on high-purity rubrene single crystals has identified the complex intermediates involved, including a hybrid vibronically assisted mixture of singlet and triplet-pair states. nih.gov The introduction of a 4-methylphenoxy group onto the rubicene core is a strategic modification aimed at tuning these critical energy levels. By altering the electronic structure, the substituent can modulate the singlet and triplet state energies to meet the requirements for efficient SF. rsc.org This molecular engineering approach could reduce the energy loss during the SF process, making phenoxy-substituted rubicenes promising candidates for next-generation, high-efficiency OPV devices. rsc.orgnih.govresearchgate.net

Table 2: Excited State Energies of Prominent Singlet Fission Candidates

CompoundE(S₁) (eV)E(T₁) (eV)SF Condition (E(S₁) ≥ 2E(T₁))
Pentacene1.830.86Met (Exoergic)
Tetracene2.401.25Not Met (Endoergic)
Rubrene2.231.14Met (Isoergic)
Substituted Rubicene Tunable Tunable Target: Met (Exoergic)

Development of Organic Light-Emitting Diodes (OLEDs) and Sensing Materials

The unique photophysical properties of functionalized rubicenes also position them as materials for OLEDs and chemical sensors. The development of luminescent liquid crystals (LLCs) is particularly relevant, as these materials can combine ordered self-assembly with high solid-state emission efficiency. rsc.org Molecules that exhibit aggregation-induced emission (AIE) are highly sought after for OLEDs, as they overcome the quenching effects that often plague fluorescent materials in the solid state. rsc.org If this compound were to exhibit AIE properties within a liquid crystalline phase, it could be a valuable component in polarized light-emitting devices.

In the realm of sensors, the phenoxy moiety itself suggests a potential for chemical sensing applications. For instance, molecules containing phenol (B47542) groups have been successfully utilized to create fluorescent pH sensors that operate in living cells. rsc.org This suggests a possible, though currently unexplored, pathway for developing this compound-based sensors where interaction with an analyte could modulate its fluorescence or electronic properties. Furthermore, the integration of such materials into wearable garments could lead to sensors that detect motion through changes in resistance. mdpi.com

Design of Rubicene-Based Liquid Crystalline Materials

Rubicene's contorted, disc-like π-conjugated core makes it an exceptional building block for discotic liquid crystals. researchgate.netrri.res.innih.gov These materials self-assemble into ordered columnar structures, which are highly desirable for creating one-dimensional charge transport pathways. The attachment of flexible peripheral groups, such as the 4-methylphenoxy substituent, is essential for inducing and stabilizing these liquid crystalline phases. researchgate.netresearchgate.net

Studies on rubicene derivatives with alkoxy chains have confirmed their ability to form thermally stable enantiotropic columnar mesophases. rri.res.inresearchgate.net The structure of these phases has been validated using techniques like polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and small-angle X-ray scattering (SAXS). nih.govresearchgate.net The length and chemical nature of the peripheral chains dictate the clearing temperatures and the thermal range of the mesophase. researchgate.net The phenoxy group, with its own aromatic character, can introduce additional arene-arene interactions that further guide the self-assembly process, offering another level of control over the mesomorphic properties. nih.gov This design principle makes this compound a promising candidate for creating well-ordered, homeotropically aligned liquid crystal materials for electronic applications. nih.gov

Table 3: Phase Transition Temperatures of Exemplary Rubicene Derivatives (Compounds 7a-c from researchgate.net) This table shows experimental data for alkoxy-substituted rubicenes, demonstrating how chain length affects the thermal properties of the liquid crystal phases.

CompoundR Group (Alkoxy Chain)Isotropization Temperature (°C) on HeatingMesophase Type
7aC₁₀H₂₁125.1Columnar Hexagonal
7bC₁₂H₂₅119.2Columnar Hexagonal
7cC₁₄H₂₉115.4Columnar Hexagonal

Integration into Graphene Nanoribbons for Tailored Optoelectronic Properties

Graphene nanoribbons (GNRs) are quasi-one-dimensional strips of graphene with remarkable and highly tunable electronic properties that depend on their width and edge structure. nih.govaps.org A frontier strategy in materials science is the creation of hybrid materials by integrating functional organic molecules directly into the GNR backbone. nih.gov This approach combines the properties of both components to create materials with novel optoelectronic functionalities. iisc.ac.inresearchgate.net

Recent breakthroughs have shown the successful synthesis of porphyrin-fused graphene nanoribbons, which exhibit high charge carrier mobility (>400 cm² V⁻¹ s⁻¹) and a narrow optical bandgap. uu.nl This demonstrates the feasibility of incorporating large, complex aromatic systems into a GNR structure. Integrating a molecule like this compound into a GNR could yield a hybrid material with tailored properties. The rubicene unit could introduce specific light absorption and emission characteristics, while the GNR backbone would provide an excellent pathway for charge transport. uu.nletri.re.kr Such hybrid structures hold immense potential for a new generation of high-performance photodetectors, solar cells, and other optoelectronic devices. nih.govresearchgate.net

Emerging Research Frontiers and Future Perspectives

Precision Synthesis of Novel Phenoxy-Rubicene Architectures

The functionalization of polycyclic aromatic hydrocarbons (PAHs) like rubicene (B91611) is a synthetic challenge that, when overcome, unlocks a vast design space for new materials. rsc.org The introduction of a phenoxy group, particularly one bearing a methyl substituent, onto the rubicene framework demands a high degree of precision to control regioselectivity and yield. Current research in this area is moving beyond traditional, often harsh, synthetic methods towards more elegant and controlled approaches.

Modern synthetic strategies are increasingly focused on late-stage functionalization, where the phenoxy moiety is introduced at a later step in the synthetic sequence. This approach allows for greater modularity and the ability to create a library of derivatives with varied substitution patterns. Key to these advancements is the development of novel catalytic systems, often employing transition metals like palladium or copper, which can facilitate the cross-coupling of a halogenated rubicene precursor with a substituted phenol (B47542). The choice of ligands, solvents, and reaction conditions is critical to achieving the desired 5-substituted isomer with high selectivity.

Future research will likely concentrate on the development of even more efficient and atom-economical synthetic routes. This includes exploring C-H activation strategies, which would allow for the direct coupling of a phenol with the rubicene core without the need for pre-functionalization with a halogen. Such methods would not only be more environmentally benign but would also open up new avenues for creating complex, multi-substituted phenoxy-rubicene architectures with unprecedented control over their three-dimensional structure and electronic properties. The synthesis of extended rubicene-based nanographenes with tailored functionalities represents a significant area of future development. nih.gov

A comparative look at synthetic approaches for rubicene derivatives is presented below:

Synthetic StrategyDescriptionAdvantagesChallenges
Classical Friedel-Crafts Acylation/Alkylation Involves the reaction of rubicene with an appropriate acyl or alkyl halide in the presence of a Lewis acid catalyst.Well-established methodology.Often results in a mixture of isomers, harsh reaction conditions, and limited functional group tolerance.
Transition-Metal Catalyzed Cross-Coupling Typically involves the coupling of a halogenated rubicene with a phenoxide salt or a boronic acid derivative of a phenol.High regioselectivity, milder reaction conditions, and broader functional group tolerance.Requires pre-functionalization of the rubicene core and careful optimization of the catalytic system.
C-H Activation/Functionalization Direct coupling of a C-H bond on the rubicene core with a phenoxy-containing reagent, often mediated by a transition metal catalyst.High atom economy, avoids pre-functionalization, and allows for novel substitution patterns.Can be challenging to control regioselectivity and may require specialized and expensive catalysts.

Advanced Spectroscopic Probes for Ultrafast Photophysical Dynamics

Understanding the fate of photoexcited 5-(4-Methylphenoxy)rubicene is paramount to its application in optoelectronic devices. The intricate interplay between the rubicene core and the phenoxy substituent dictates the pathways for energy dissipation, including fluorescence, intersystem crossing to triplet states, and non-radiative decay. To unravel these complex and incredibly fast processes, researchers are turning to a suite of advanced spectroscopic techniques capable of resolving events on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale.

Ultrafast transient absorption spectroscopy is a cornerstone technique in this endeavor. nih.govyoutube.com In this pump-probe method, an initial laser pulse (the pump) excites the molecule to a higher electronic state. A second, time-delayed pulse (the probe) then measures the absorption of the transient excited species. By varying the delay between the pump and probe pulses, a "movie" of the excited-state dynamics can be constructed, revealing the lifetimes of various states and the rates of transitions between them. For this compound, this technique can be used to track the evolution of the initially populated singlet excited state, its relaxation to lower energy states, and the potential formation of charge-transfer states between the electron-rich phenoxy group and the electron-accepting rubicene core.

Future investigations will likely involve more sophisticated multi-pulse spectroscopic techniques and the combination of ultrafast spectroscopy with other methods. For instance, time-resolved infrared and Raman spectroscopy can provide structural information on the excited states, complementing the electronic information from transient absorption. Furthermore, the use of spectroelectrochemistry, where ultrafast spectroscopy is performed on a molecule as its oxidation state is changed electrochemically, can provide invaluable insights into the nature of the frontier molecular orbitals involved in the photophysical processes. rsc.orgresearchgate.net The development of tabletop X-ray transient absorption spectroscopy also promises element- and chemical-site-specific insights into the ultrafast dynamics of such molecules. nih.gov

Spectroscopic TechniqueInformation GainedTimescaleRelevance to this compound
Femtosecond Transient Absorption Spectroscopy Electronic excited state lifetimes, intersystem crossing rates, charge transfer dynamics.Femtoseconds to NanosecondsElucidating the primary photoinduced processes and the influence of the phenoxy group.
Time-Resolved Fluorescence Spectroscopy Fluorescence lifetime, dynamics of the emissive state.Picoseconds to NanosecondsQuantifying the efficiency of light emission and probing the environment around the molecule.
Time-Resolved Infrared/Raman Spectroscopy Vibrational modes of excited states, structural evolution.Picoseconds to NanosecondsTracking changes in molecular geometry upon photoexcitation.
Ultrafast X-ray Transient Absorption Spectroscopy Element- and site-specific electronic and structural dynamics.Femtoseconds to PicosecondsProviding a detailed picture of the evolving electronic structure around specific atoms. nih.gov

Multiscale Computational Modeling for Comprehensive Structure-Function Prediction

Parallel to experimental advances, computational modeling has become an indispensable tool for understanding and predicting the properties of complex molecules like this compound. By simulating the behavior of the molecule at the quantum mechanical level, researchers can gain insights that are often difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used computational method for studying the ground and excited state properties of organic molecules. researchgate.netnih.govnih.gov For this compound, DFT calculations can predict its optimized geometry, the energies and spatial distributions of its frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), and its absorption and emission spectra. These calculations are crucial for understanding how the attachment of the 4-methylphenoxy group alters the electronic structure of the parent rubicene molecule, for instance, by raising the energy of the HOMO and thereby reducing the HOMO-LUMO gap. researchgate.net

However, a single-molecule picture is often insufficient to describe the behavior of these materials in the solid state, where intermolecular interactions play a critical role. Therefore, a multiscale modeling approach is necessary. This involves combining high-level quantum mechanical calculations on a single molecule or a small cluster of molecules with classical molecular dynamics simulations of larger ensembles. This allows for the prediction of crystal packing, the electronic coupling between neighboring molecules, and ultimately, the charge transport properties of the material in a thin film, which is directly relevant to its performance in an organic field-effect transistor. rsc.org

The future of computational modeling in this area lies in the development of more accurate and efficient methods that can handle larger and more complex systems. This includes the use of machine learning and artificial intelligence to accelerate the discovery of new phenoxy-rubicene derivatives with desired properties, as well as the development of more sophisticated models that can accurately capture the effects of the local environment on the photophysical and electronic properties of the molecule.

Computational MethodInformation ProvidedApplication to this compound
Density Functional Theory (DFT) Optimized geometry, frontier molecular orbital energies, absorption/emission spectra, charge distribution.Predicting the fundamental electronic and photophysical properties and the influence of the substituent. researchgate.netnih.gov
Time-Dependent DFT (TD-DFT) Excited state energies and properties, simulation of electronic spectra.Understanding the nature of the electronic transitions and the character of the excited states. researchgate.netnih.gov
Molecular Dynamics (MD) Crystal packing, thin-film morphology, intermolecular interactions.Predicting the solid-state structure and its influence on material properties.
Quantum Mechanics/Molecular Mechanics (QM/MM) Properties of a molecule in a complex environment (e.g., a solvent or a polymer matrix).Simulating the behavior of the molecule in a realistic device environment.

Exploration of New Application Domains for Phenoxy-Rubicene Derivatives in Quantum Technology

While the primary focus for many organic molecules has been on their use in classical electronic and optoelectronic devices, a new and exciting frontier is emerging at the interface of chemistry and quantum information science (QIS). nationalacademies.org The unique ability to tailor the electronic and spin properties of molecules through chemical synthesis makes them intriguing candidates for components in quantum technologies.

One of the key requirements for a quantum bit, or qubit, the fundamental unit of a quantum computer, is the ability to exist in a stable superposition of two quantum states. In certain molecules, the spin of an unpaired electron can serve as a qubit. While this compound in its ground state is a closed-shell molecule with no unpaired electrons, it is conceivable that derivatives could be designed to possess stable radical character or to form a long-lived triplet state upon photoexcitation, which has two unpaired electrons. The precise control over the molecular structure afforded by modern synthesis could allow for the tuning of the spin properties of these states, such as their coherence times, which is a measure of how long they can maintain their quantum information. aps.org

Furthermore, the strong light-matter interactions in these chromophoric molecules could be exploited for applications in quantum sensing or for the development of molecule-based quantum communication protocols. The ability to chemically link multiple phenoxy-rubicene units together into well-defined oligomers or polymers also opens up the possibility of creating multi-qubit systems, which are essential for building more powerful quantum computers. arxiv.orgnih.gov

The exploration of phenoxy-rubicene derivatives in quantum technology is still in its infancy. Significant challenges remain, including the need to synthesize molecules with very long spin coherence times and the development of methods to address and read out the quantum state of a single molecule. However, the immense potential for chemistry to contribute to this revolutionary field makes it a highly promising area for future research. aps.org

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